molecular formula C26H23N5O2S B11650414 N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11650414
M. Wt: 469.6 g/mol
InChI Key: TZPCXAITSSEMJD-UHFFFAOYSA-N
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Description

N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C25H22N4O2. It is known for its unique structural features, which include a benzotriazole moiety, a benzofuran ring, and a butylphenyl group.

Preparation Methods

The synthesis of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole and benzofuran intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole and benzofuran moieties are known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide: This compound has a methyl group instead of a butyl group, leading to different chemical and biological properties.

    N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide:

    N-{[2-(4-propylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide: The propyl group introduces variations in the compound’s physical and chemical properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[[2-(4-butylphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H23N5O2S/c1-2-3-6-17-9-12-20(13-10-17)31-29-21-14-11-19(16-22(21)30-31)27-26(34)28-25(32)24-15-18-7-4-5-8-23(18)33-24/h4-5,7-16H,2-3,6H2,1H3,(H2,27,28,32,34)

InChI Key

TZPCXAITSSEMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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